molecular formula C5H12N2O2 B1264377 N-(3-aminopropyl)-N-hydroxyacetamide

N-(3-aminopropyl)-N-hydroxyacetamide

Cat. No. B1264377
M. Wt: 132.16 g/mol
InChI Key: GESGFMPICZBILN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-aminopropyl)-N-hydroxyacetamide is a member of the class of acetohydroxamic acids that is trimethylenediamine bearing N-hydroxy and N-acetyl substituents. It has a role as a metabolite. It derives from a trimethylenediamine.

Scientific Research Applications

Synthesis and Characterization

N-(3-aminopropyl)-N-hydroxyacetamide and related hydroxyacetamides have been synthesized and characterized for various applications. The synthesis involves reactions like ammonolysis of ethyl esters, dehydration of amine salts, and reaction with lactides or polyglycolides. These compounds have been explored for potential anticonvulsant agents and have applications in peptide syntheses and as intermediates in the preparation of heterocyclic compounds and photographic elements (Zamudio Rivera, Carrillo, & Mancilla, 2000).

Advanced Oxidation Chemistry

Research into the advanced oxidation chemistry of related compounds, like paracetamol, reveals degradation pathways that involve hydroxylation steps leading to various nitrogenous and non-nitrogenous degradation products. This insight is crucial for understanding the chemical biology and analytical chemistry of these compounds (Vogna, Marotta, Napolitano, & d’Ischia, 2002).

Chelating Agent Applications

Hydroxyacetamide derivatives have been studied as potential biodegradable chelating agents in various applications. These include industrial, domestic, and agricultural applications, where they can replace non-biodegradable compounds like EDTA and DTPA, reducing environmental impact (Pinto, Neto, & Soares, 2014).

Application in Drug Synthesis

Hydroxyacetamides are intermediates in the synthesis of various pharmaceuticals. For instance, they have been used in synthesizing key intermediates for drugs acting as agonists for specific receptors, illustrating their importance in pharmaceutical chemistry (Ikunaka, Kato, Sugimori, & Yamada, 2007).

Radiolytic Stability

The radiolytic stability of N,N-di-alkyl-2-hydroxyacetamide derivatives has been assessed. This is crucial for understanding their behavior under gamma irradiation, especially for applications in nuclear chemistry and related fields (Prathibha, Selvan, Venkatesan, Rajeswari, & Antony, 2017).

properties

Product Name

N-(3-aminopropyl)-N-hydroxyacetamide

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

N-(3-aminopropyl)-N-hydroxyacetamide

InChI

InChI=1S/C5H12N2O2/c1-5(8)7(9)4-2-3-6/h9H,2-4,6H2,1H3

InChI Key

GESGFMPICZBILN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCCN)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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